molecular formula C10H21NS B13025386 N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine

Cat. No.: B13025386
M. Wt: 187.35 g/mol
InChI Key: IOXZHYDPORIZBX-UHFFFAOYSA-N
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Description

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is a secondary amine featuring a tetrahydro-2H-thiopyran (a sulfur-containing six-membered ring) substituted at the 4-position with a 3-methylbutan-2-yl group. Its synthesis typically involves nucleophilic substitution or reductive amination, as seen in related compounds (e.g., ). The 3-methylbutan-2-yl substituent introduces steric bulk, which may influence reactivity, solubility, and biological interactions compared to simpler analogs.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)thian-4-amine

InChI

InChI=1S/C10H21NS/c1-8(2)9(3)11-10-4-6-12-7-5-10/h8-11H,4-7H2,1-3H3

InChI Key

IOXZHYDPORIZBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrothiopyran with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially affecting enzymatic activity and cellular processes. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties between N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine and analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
This compound 3-Methylbutan-2-yl C₁₀H₂₁NS 187.35 Bulky branched alkyl substituent [Inferred]
N-Methyltetrahydro-2H-thiopyran-4-amine Methyl C₆H₁₃NS 131.24 Simple alkyl substituent
N-(4-Methyl-1-phenylpentan-3-yl)tetrahydro-2H-thiopyran-4-amine 4-Methyl-1-phenylpentan-3-yl C₁₆H₂₅NS 263.44 Aromatic and branched alkyl
N-[(1R,3S)-3-isopropyl-3-(piperazinyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentyl-piperazine C₂₅H₃₈N₂O₂ 399.2 Complex cyclic substituent

Key Observations :

  • Steric Effects : The 3-methylbutan-2-yl group in the target compound provides moderate steric hindrance compared to the smaller methyl group in but less than the aromatic-substituted analog in .
  • Synthetic Complexity : Compounds with aromatic or heterocyclic substituents (e.g., ) require multi-step syntheses, while simpler analogs (e.g., ) are more straightforward.

Key Observations :

  • Purification : Complex analogs (e.g., ) often require HPLC purification, increasing production costs compared to simpler derivatives.

Substituent Impact on Reactivity

  • Electron-Donating Effects : Branched alkyl groups (e.g., 3-methylbutan-2-yl) may slightly increase electron density at the amine, affecting nucleophilicity in reactions like acylation or sulfonation compared to electron-withdrawing groups (e.g., trifluoromethyl in ).
  • Steric Hindrance : Bulky substituents could hinder reactions at the amine center, necessitating optimized conditions (e.g., higher temperatures or catalysts) as seen in .

Biological Activity

N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Synthesis

The compound is characterized by a tetrahydrothiopyran ring with an amine functional group. Its synthesis can be achieved through various methods, typically involving the reaction of tetrahydrothiopyran with suitable amines under specific conditions, often requiring catalysts and inert atmospheres to prevent oxidation.

Common Synthetic Routes:

  • Amine Reaction : Tetrahydrothiopyran reacts with an appropriate amine.
  • Catalytic Conditions : The use of catalysts to enhance yield and purity.
  • Purification : Techniques such as distillation and recrystallization are employed post-synthesis to achieve high purity levels.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in studies involving sulfur-containing heterocycles. The biological activity is attributed to its ability to interact with specific molecular targets, influencing enzymatic activities and cellular processes.

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with Biological Molecules : The sulfur atom in the thiopyran ring can form interactions with proteins and enzymes, potentially altering their activity.
  • Hydrogen Bonding : The amine group can participate in hydrogen bonding, which is crucial for binding to biological targets.

Case Studies

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, related thiopyran derivatives have demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that compounds with similar structures may possess anticancer activities. Future studies are needed to explore this potential in detail for this compound.
  • Neuroprotective Effects : Research into related sulfur-containing compounds indicates possible neuroprotective effects, suggesting that this compound could also be investigated for similar properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure TypeNotable Activities
TetrahydrothiopyranSimple thiopyranLimited biological data
4-AminotetrahydropyranOxygen instead of sulfurAntimicrobial properties reported
N-(3-Methylbutyl)-3,4-dihydro-2H-benzothiopyranRelated sulfur compoundAnticancer activity suggested

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